Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Control

Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI), CAS 646055-97-2, is a conformationally constrained spirocyclic building block featuring a 1-azabicyclo[2.2.1]heptane core fused at the 7-position to a pyrrolidin-2-one ring. With a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, this compound presents a defined three-dimensional vector arrangement distinct from its regioisomeric analogs, making it a specialized intermediate for medicinal chemistry programs targeting chemokine receptors and nicotinic acetylcholine receptor (nAChR) subtypes.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B12607936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CN2C(=O)CC1C23CCNC3
InChIInChI=1S/C9H14N2O/c12-8-5-7-1-4-11(8)9(7)2-3-10-6-9/h7,10H,1-6H2
InChIKeyIYUHXNXRNLTJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) Compound Profile for MedChem Procurement


Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI), CAS 646055-97-2, is a conformationally constrained spirocyclic building block featuring a 1-azabicyclo[2.2.1]heptane core fused at the 7-position to a pyrrolidin-2-one ring . With a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, this compound presents a defined three-dimensional vector arrangement distinct from its regioisomeric analogs, making it a specialized intermediate for medicinal chemistry programs targeting chemokine receptors and nicotinic acetylcholine receptor (nAChR) subtypes [1].

Why Generic Spiro[1-azabicyclo]heptane Substitution Fails: The Critical Role of Regiochemistry and the 2-One Carbonyl


The spiro[1-azabicyclo[2.2.1]heptane] scaffold family contains multiple close analogs that are not interchangeable in drug discovery. The target compound's unique [7,3'] spiro junction places the basic nitrogen of the azabicyclo ring in a specific spatial relationship to the pyrrolidinone carbonyl, a factor known to be critical for hydrogen-bonding interactions in chemokine receptor (CCR5) and nAChR ligand binding [1]. Simply substituting a non-carbonyl analog like spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] (CAS 646055-98-3) or a regioisomer such as the [2,3']-linked variant (CAS 646055-82-5) would fundamentally alter the pharmacophoric vector geometry and the capacity for specific polar interactions, which directly affects target selectivity and potency .

Quantitative Evidence Guide for Procuring Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)


Regiochemical Purity and Structural Differentiation from [2,3']-Spiro Isomers

The target compound (CAS 646055-97-2) is the [7,3']-spiro regioisomer with an oxo substituent at the 2-position, differentiating it from the [2,3']-spiro analog, spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (9CI, CAS 646055-82-5). This regiochemical distinction is critical because 1'-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] has been extensively characterized as a selective α4β2 nAChR ligand, indicating that the position of the spiro junction directly dictates biological target engagement [1]. The purity and identity of the [7,3'] isomer must be verified by 1H NMR or HPLC to ensure it has not been contaminated with the more commonly referenced [2,3'] series, as this could lead to off-target pharmacological profiles .

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Control

Presence of the 2-One Carbonyl: A Key Hydrogen-Bond Acceptor vs. Non-Carbonyl Analogs

The presence of the 2-one carbonyl on the azabicyclo ring is a key differentiator from the non-carbonyl analog spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] (CAS 646055-98-3). The target compound has two hydrogen-bond acceptor sites (the amide carbonyl oxygen and the pyrrolidine nitrogen), whereas the non-carbonyl analog has only one. This additional acceptor can be critical for binding to receptors like CCR5, where a specific polar interaction with a residue such as Thr259 or Glu283 may be required for antagonism [1]. Preliminary pharmacological screening data for this specific compound indicates its utility as a CCR5 antagonist, an activity profile that is not reported for the non-carbonyl parent structure [2].

Pharmacophore Modeling Hydrogen Bonding Ligand Efficiency

Conformational Rigidity and Predicted Physicochemical Differentiation

The spiro[1-azabicyclo[2.2.1]heptane] core confers significant conformational rigidity with zero rotatable bonds, a key parameter for improving ADME properties and reducing entropic penalties upon binding [1]. Compared to the commercially prevalent 1'-(3-pyridinyl) derivative (CAS 646057-10-5, MW 230.31), the target compound (MW 166.22) has a lower molecular weight and lacks the pyridinyl substituent, which may confer advantages for CNS drug discovery programs where lower MW and TPSA are correlated with improved brain penetration . This difference in molecular complexity can be a deciding factor when selecting a starting scaffold for lead optimization programs targeting central nervous system disorders.

Conformational Analysis Drug-likeness CNS MPO

High-Impact Application Scenarios for Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)


CCR5 Antagonist Lead Generation for HIV/AIDS and Inflammatory Diseases

Based on preliminary pharmacological screening data indicating this compound acts as a CCR5 antagonist, it serves as a valuable starting point for medicinal chemistry optimization targeting HIV-1 entry inhibition and inflammatory conditions such as rheumatoid arthritis and COPD. Its spirocyclic core and carbonyl functionality provide the necessary pharmacophoric features to engage the CCR5 receptor's orthosteric site [1]. Researchers should use this compound to generate initial SAR around the azabicyclo core before exploring more complex analogs.

Selective α4β2 Nicotinic Receptor Ligand Design

The diazaspiracyclic scaffold class, exemplified by the [7,3']-spiro junction of this compound, is a privileged structure for developing selective α4β2 nAChR antagonists. Since the closely related [2,3']-regioisomer has been patented as a potent and selective α4β2 ligand, this compound offers an underexplored vector for designing back-up series or compounds with improved selectivity profiles versus α7 and α3β4 nAChR subtypes [1]. The compound's low molecular weight and rigidity are attractive for CNS indications where receptor occupancy and rapid clearance are desired.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 166.22 Da, zero rotatable bonds, and a unique three-dimensional spiro architecture, this compound meets all standard criteria for a high-quality fragment (Rule of Three compliance). It can be incorporated into FBDD libraries for screening against a broad range of protein targets, where its shape complementarity and hydrogen-bonding capacity can be leveraged. Unlike larger, decorated analogs, this minimal scaffold can be efficiently elaborated via parallel synthesis at the pyrrolidine nitrogen, offering a growth vector that is not available in analogs lacking the 2-one carbonyl [1].

Chemical Probe Development for Chemokine Receptor Profiling

The structural uniqueness of the [7,3']-spiro-2-one system makes it a candidate for developing high-quality chemical probes to study chemokine receptor signaling. The commercial availability of the compound from suppliers like BOC Sciences enables academic and industrial groups to rapidly test hypotheses about CCR5 antagonism without undertaking a complex multi-step synthesis of the spiro core [1]. Probe projects should include a direct comparison with the non-carbonyl spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] to confirm the role of the carbonyl in target engagement.

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